molecular formula C23H18ClN3O3 B11299505 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide

2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide

Cat. No.: B11299505
M. Wt: 419.9 g/mol
InChI Key: JKCMOFXTHASKKN-UHFFFAOYSA-N
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Description

2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of 1,2,4-oxadiazole ring: The 1,2,4-oxadiazole ring is formed by the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions.

    Coupling with phenol: The resulting 1,2,4-oxadiazole derivative is then coupled with a phenol derivative in the presence of a coupling agent, such as dicyclohexylcarbodiimide, to form the phenoxy-substituted oxadiazole.

    Acylation: The final step involves the acylation of the phenoxy-substituted oxadiazole with 4-methylphenylacetyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as hydroxylated or carboxylated compounds.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development.

    Pharmacology: Research has shown that the compound exhibits significant pharmacological activities, including analgesic and anticonvulsant effects.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.

    Biology: The compound has been used in biological studies to investigate its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways. Additionally, it can bind to receptors and alter their signaling, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide
  • 2-{3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide
  • 2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide lies in its specific substitution pattern and the presence of the 4-chlorophenyl group. This structural feature contributes to its distinct biological activities and makes it a valuable compound for research and development.

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

2-[3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H18ClN3O3/c1-15-5-11-19(12-6-15)25-21(28)14-29-20-4-2-3-17(13-20)22-26-23(30-27-22)16-7-9-18(24)10-8-16/h2-13H,14H2,1H3,(H,25,28)

InChI Key

JKCMOFXTHASKKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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